molecular formula C17H22N4O3S B6753991 N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide

Cat. No.: B6753991
M. Wt: 362.4 g/mol
InChI Key: MXHNOXWKHMBNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[221]heptane-2-sulfonamide is a complex organic compound featuring a pyrazole ring, a methoxyphenyl group, and a bicyclic azabicycloheptane structure

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-24-17-6-4-15(5-7-17)20-9-8-14(19-20)11-18-25(22,23)21-12-13-2-3-16(21)10-13/h4-9,13,16,18H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHNOXWKHMBNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)CNS(=O)(=O)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to achieve substitution at the sulfonamide group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrazole ring can produce pyrazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the pyrazole ring, which is a common motif in many bioactive molecules. It could potentially be used in the development of new drugs or as a probe in biochemical studies.

Medicine

In medicine, the compound’s structure suggests potential applications as an enzyme inhibitor or receptor modulator. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide exerts its effects depends on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to form strong interactions with protein targets, which could explain its potential as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.

Uniqueness

The uniqueness of N-[[1-(4-methoxyphenyl)pyrazol-3-yl]methyl]-2-azabicyclo[2.2.1]heptane-2-sulfonamide lies in its combination of a pyrazole ring, a methoxyphenyl group, and a bicyclic azabicycloheptane structure, which together confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.